Clomiphene-d5 (citrate)

Description

Contextual Role of Stable Isotope Labeled Analogs in Biomedical Sciences

Advantages of Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, is a particularly valuable strategy in pharmaceutical research. musechem.com One of the primary advantages stems from the "kinetic isotope effect." musechem.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. This enhanced stability can lead to several favorable modifications in a drug's profile:

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug breakdown can be slowed, enhancing its metabolic stability. symeres.commusechem.com

Altered Pharmacokinetics: The increased stability can lead to an extended half-life and reduced clearance rates, which may translate to more sustained pharmacological effects. symeres.comresearchgate.net

Reduced Toxic Metabolite Formation: Deuteration can redirect metabolic pathways away from the formation of undesirable or toxic metabolites, potentially improving a compound's safety profile. researchgate.netclearsynthdeutero.com

Significance of Stable Isotope Internal Standards

In quantitative analysis, particularly in methods combining liquid chromatography with mass spectrometry (LC-MS), stable isotope-labeled analogs are considered the gold standard for use as internal standards (IS). scispace.comnih.gov An internal standard is a compound with a known concentration added to a sample to correct for variability during the analytical process. lgcstandards.com

Stable isotope-labeled internal standards are ideal because they are chemically and physically almost identical to the analyte (the substance being measured). scioninstruments.com They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects (suppression or enhancement of the signal by other components in the sample) and variations in sample preparation or instrument performance. scispace.comscioninstruments.com This mimicry ensures a high degree of accuracy and precision in the quantification of the target analyte in complex biological samples like plasma or urine. musechem.comveeprho.com While they are the preferred choice, deuterium-labeled compounds can sometimes exhibit slight differences in retention times compared to the non-labeled analyte. scispace.comnih.gov

Overview of Clomiphene Isomers and Their Research Relevance

Enantiomeric and Diastereomeric Considerations in Clomiphene Research

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. vaia.com The two main types are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). vaia.comkhanacademy.org Enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene) are geometric isomers, which are a class of diastereomers. vaia.com They have different arrangements of substituents around the central carbon-carbon double bond. vaia.com

This structural difference leads to distinct biological activities. Research indicates that the two isomers can have varied estrogenic and anti-estrogenic effects. fda.govnih.gov Some data suggest that zuclomiphene possesses greater estrogenic activity than enclomiphene. fda.gov These differences underscore the importance of stereoselective analytical methods that can distinguish and quantify each isomer independently. nih.gov

Specificity of Deuterium Labeling for Clomiphene-d5 (Citrate)

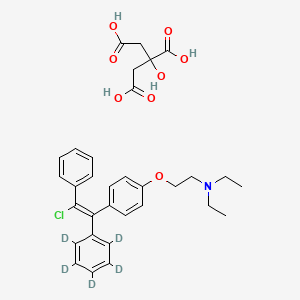

Clomiphene-d5 (citrate) is the deuterium-labeled form of clomiphene. medchemexpress.com The "-d5" designation indicates that five hydrogen atoms on one of the phenyl rings of the clomiphene molecule have been replaced with five deuterium atoms. nih.govlgcstandards.com This specific labeling creates a molecule that is chemically analogous to clomiphene but with an increased mass. This mass difference is easily detectable by a mass spectrometer, allowing it to be distinguished from the unlabeled clomiphene and its metabolites. scioninstruments.com

Scope and Applications of Clomiphene-d5 (Citrate) in Scientific Investigations

The primary and most critical application of Clomiphene-d5 (citrate) in scientific research is its use as an internal standard for quantitative bioanalysis. veeprho.comoup.comoup.com Its structural similarity to the parent drug makes it an ideal reference compound in analytical methods designed to measure the concentrations of clomiphene isomers and their metabolites in biological fluids. nih.govresearchgate.net

Key research applications include:

Pharmacokinetic Studies: Clomiphene-d5 (citrate) is essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of enclomiphene and zuclomiphene. veeprho.comoup.com By ensuring precise quantification, it helps researchers understand the distinct pharmacokinetic profiles of the individual isomers. nih.gov

Therapeutic Drug Monitoring (TDM): In research settings investigating clomiphene's therapeutic applications, Clomiphene-d5 (citrate) enables the development of robust assays to monitor drug levels in patients. veeprho.commedchemexpress.com

Anti-Doping Analysis: Regulatory bodies in sports prohibit the use of clomiphene. researchgate.net Highly sensitive and specific methods using LC-MS/MS with Clomiphene-d5 as an internal standard are employed to detect and quantify clomiphene and its metabolites in athletes' urine samples. oup.comki-nd.de

Data Tables

Table 1: Properties of Clomiphene-d5 (citrate) This interactive table summarizes key chemical data for Clomiphene-d5 (citrate).

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1217200-17-3 | lgcstandards.comsimsonpharma.com |

| Molecular Formula | C₃₂H₃₁D₅ClNO₈ | simsonpharma.com |

| Molecular Weight | 603.11 g/mol | simsonpharma.com |

| Synonyms | Clomifene-d5 citrate (B86180), (Z/E)-Enclomiphene-d5 citrate | medchemexpress.com |

| Isotope Label | Deuterium (²H) | lgcstandards.com |

Table 2: Comparison of Clomiphene Isomers This interactive table highlights the key differences between the two primary isomers of clomiphene.

| Feature | Enclomiphene | Zuclomiphene | Source(s) |

|---|---|---|---|

| Isomer Type | trans / (E)-isomer | cis / (Z)-isomer | fda.gov |

| Pharmacological Activity | Primarily anti-estrogenic | Possesses greater estrogenic activity | fda.gov |

| Half-life | Shorter | Significantly longer | oup.comnih.gov |

| Research Focus | Investigated for testosterone (B1683101) deficiency | Contributes to long-term presence in the body | nih.govnih.gov |

Properties

Molecular Formula |

C32H36ClNO8 |

|---|---|

Molecular Weight |

603.1 g/mol |

IUPAC Name |

2-[4-[(E)-2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i5D,7D,8D,11D,12D; |

InChI Key |

PYTMYKVIJXPNBD-GQSKLOMXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Isotopic Derivatization of Clomiphene D5 Citrate

The synthesis of Clomiphene-d5 (citrate) involves a multi-step process designed to strategically introduce deuterium (B1214612) atoms into a specific phenyl group of the clomiphene molecule.

Regiospecific Deuteration Techniques

The key to synthesizing Clomiphene-d5 is the preparation of a deuterated precursor, typically a phenyl-d5 containing starting material. One common strategy involves the deuteration of an aromatic ring through catalytic hydrogen-deuterium (H/D) exchange.

A plausible synthetic route can commence with the synthesis of bromobenzene-d5 (B116778). This can be achieved by treating benzene (B151609) with a deuterium source, such as heavy water (D₂O), in the presence of a suitable catalyst. Platinum on carbon (Pt/C) has been shown to be an effective catalyst for H/D exchange on aromatic rings, often requiring elevated temperatures and pressures to achieve high levels of deuterium incorporation oup.comresearchgate.netcapes.gov.br. Metal-free approaches using triaryl carbenium ions as mediators with D₂O have also been developed, offering a sustainable alternative nih.govresearchgate.net.

Once bromobenzene-d5 is obtained, it can be converted into other key intermediates. For instance, the synthesis of phenyl-d5-acetic acid can be achieved through a multi-step sequence involving the conversion of a deuterated toluene (B28343) precursor nih.gov. A more direct route to a key structural motif of clomiphene can involve the McMurry reaction, which is a reductive coupling of two ketone or aldehyde molecules to form an alkene nih.gov. In the context of Clomiphene-d5 synthesis, this could involve the coupling of a deuterated benzophenone (B1666685) derivative with another appropriate ketone.

A general pathway for the synthesis of a triphenylethylene (B188826) core, adaptable for the introduction of a phenyl-d5 group, is outlined below:

Preparation of a Deuterated Phenyl Precursor: Synthesis of a key intermediate where one phenyl group is perdeuterated (e.g., deoxybenzoin-d5). This can be accomplished starting from commercially available deuterated benzene or by catalytic H/D exchange on a suitable precursor oup.comresearchgate.netguidechem.com.

Grignard Reaction: Reaction of the deuterated precursor with a suitable Grignard reagent to form a tertiary alcohol.

Dehydration: Acid-catalyzed dehydration of the alcohol to yield the triphenylethylene scaffold with the desired deuterated phenyl ring.

Chlorination and Etherification: Introduction of the chloro and the diethylaminoethoxy side chains to complete the synthesis of the Clomiphene-d5 base.

Citrate (B86180) Salt Formation: Reaction of the Clomiphene-d5 base with citric acid to yield the final citrate salt.

A specific example of a regiospecific deuteration technique for a related compound involves the use of a Lewis acid catalyst like B(C₆F₅)₃ with a deuterium source such as acetone-d₆. This method has been shown to achieve regioselective deuteration of β-amino C-H bonds in molecules similar to clomiphene nih.gov. While this particular method targets aliphatic C-H bonds, it highlights the type of catalytic systems employed for selective deuteration. For the aromatic deuteration required for Clomiphene-d5, catalytic H/D exchange using D₂O remains a primary strategy oup.comresearchgate.net.

Scale-Up Considerations for Labeled Compound Production

The transition from laboratory-scale synthesis to industrial production of Clomiphene-d5 (citrate) presents several challenges. The multi-step nature of the synthesis requires careful optimization of each reaction step to maximize yield and minimize impurities pharmafeatures.comacs.org. Key considerations include:

Process Safety and Control: Some synthetic steps may involve hazardous reagents or exothermic reactions requiring robust process control and safety protocols, especially at a larger scale pharmafeatures.comumontreal.ca. The use of continuous flow chemistry can mitigate some of these risks by offering better control over reaction parameters and minimizing the volume of hazardous materials at any given time umontreal.caresearchgate.netrsc.orgmit.edu.

Catalyst Efficiency and Recovery: In catalytic deuteration steps, the efficiency, stability, and recyclability of the catalyst are critical for a cost-effective and sustainable process pharmafeatures.com.

Purification and Isolation: Each intermediate and the final product must be purified to remove unreacted starting materials, by-products, and catalysts. This often involves multiple chromatographic and crystallization steps, which can be time-consuming and lead to material loss pharmafeatures.com.

Maintaining Isotopic Purity: Preventing H/D back-exchange during synthesis and purification is essential to maintain the high isotopic enrichment required for its use as an internal standard. This may necessitate the use of deuterated solvents in certain steps .

Table 1: Key Challenges and Strategies in Scaling Up Clomiphene-d5 Synthesis

| Challenge | Mitigation Strategy |

|---|---|

| High cost of deuterated reagents | Optimize reaction stoichiometry; investigate reagent recycling. |

| Multi-step synthesis complexity | Implement process analytical technology (PAT); explore convergent synthetic routes. pharmafeatures.com |

| Safety of hazardous reactions | Utilize flow chemistry to control reaction conditions and minimize reagent volumes. umontreal.caresearchgate.net |

| Catalyst cost and deactivation | Develop robust, recyclable catalysts; optimize catalyst loading. |

| Product purification | Develop efficient and scalable chromatographic and crystallization methods. |

| Maintaining isotopic purity | Use deuterated solvents where necessary; control reaction conditions to prevent H/D exchange. |

Purification and Spectroscopic Characterization of Clomiphene-d5 (Citrate)

Confirmation of Deuterium Position and Extent of Labeling

The primary methods for confirming the successful incorporation of deuterium are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR: ²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei. The spectrum should show a signal at the chemical shift corresponding to the aromatic region, confirming the presence of deuterium on the phenyl ring wiley.comchemrxiv.orgacs.orgutoronto.camagritek.com. The integration of this signal can be used to quantify the extent of deuteration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight of Clomiphene-d5 and thus the number of incorporated deuterium atoms. The molecular ion peak in the mass spectrum should correspond to the mass of the unlabeled compound plus the mass of five deuterium atoms minus the mass of five protons oup.com. For Clomiphene-d5 citrate, the expected molecular weight is approximately 603.11 g/mol nih.gov. Fragmentation analysis (MS/MS) can further help to confirm the location of the deuterium atoms on the phenyl ring, as fragments containing this ring will show the corresponding mass shift ki-nd.de.

Table 2: Spectroscopic Data for Clomiphene-d5

| Technique | Expected Observation | Reference |

|---|---|---|

| ¹H NMR | Absence or significant reduction of signals in the aromatic region corresponding to one phenyl ring. | acs.orgresearchgate.net |

| ²H NMR | Presence of a signal in the aromatic region. | wiley.commagritek.com |

| Mass Spectrometry (MS) | Molecular ion peak shifted by +5 Da compared to the unlabeled compound. | oup.com |

| MS/MS | Fragmentation pattern showing a +5 Da shift in fragments containing the deuterated phenyl ring. | ki-nd.de |

Assessment of Chemical and Isotopic Purity

The chemical and isotopic purity of Clomiphene-d5 (citrate) is critical for its function as an internal standard.

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Clomiphene-d5 (citrate). A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a buffered organic solvent mixture (e.g., acetonitrile (B52724) and water with a modifier like formic acid), can be used to separate the compound from any synthetic impurities nih.govresearchgate.netrjptonline.org. The purity is determined by the area percentage of the main peak in the chromatogram. Commercial standards often specify a chemical purity of ≥95% by HPLC.

Isotopic Purity: Isotopic purity refers to the percentage of the deuterated compound relative to the total amount of the compound (deuterated and undeuterated forms). This is typically determined by mass spectrometry. By analyzing the relative intensities of the molecular ion peaks corresponding to the d0 to d5 species, the isotopic enrichment can be calculated chemicalsknowledgehub.com. For use as an internal standard, the isotopic purity should be high, ideally with the d5 species being the most abundant by a significant margin. High-resolution mass spectrometry is particularly suited for this analysis as it can resolve the isotopic peaks from potential interferences researchgate.netmusechem.comresearchgate.net.

Stereochemical Resolution and Isomeric Purity of Deuterated Clomiphene (Z- and E-Isomers)

Clomiphene exists as a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene). Since Clomiphene-d5 is used as an internal standard for the quantification of both isomers, it is typically used as a mixture of its (Z)-d5 and (E)-d5 isomers. However, for specific applications, the separation and characterization of the individual deuterated isomers may be necessary.

The resolution of the Z- and E-isomers of clomiphene is typically achieved using chromatographic techniques, primarily HPLC.

Chiral/Achiral HPLC Separation: While clomiphene isomers are geometric isomers (diastereomers) and not enantiomers, their separation can be challenging. Specific HPLC methods have been developed for the separation of unlabeled (Z)- and (E)-clomiphene nih.govdntb.gov.ua. These methods often utilize normal-phase or reversed-phase chromatography with specific mobile phase modifiers to enhance resolution nih.gov. For example, methenamine (B1676377) has been used as a mobile phase modifier to separate the isomers nih.gov. These methods can be adapted for the analytical and preparative separation of the deuterated isomers.

Preparative Chromatography: For the isolation of individual (Z)-Clomiphene-d5 and (E)-Clomiphene-d5 isomers, preparative HPLC is the method of choice nih.govnih.govmdpi.comlcms.czresearchgate.net. This technique allows for the collection of fractions corresponding to each isomer, which can then be analyzed for isomeric purity.

Isomeric Purity Assessment: The isomeric purity of the separated deuterated clomiphene isomers is determined by HPLC. A validated HPLC method, capable of providing baseline separation of the two isomers, is used to quantify the amount of the minor isomer in the presence of the major isomer researchgate.netresearchgate.netscirp.orgrasayanjournal.co.inasianpubs.org. The peak area percentages are used to calculate the isomeric purity.

Advanced Analytical Methodologies Employing Clomiphene D5 Citrate As an Internal Standard

Mass Spectrometry-Based Quantification Techniques for Clomiphene and Metabolites

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the bioanalysis of clomiphene and its metabolites. The high sensitivity and selectivity of MS-based methods allow for the detection and quantification of these compounds at very low concentrations in complex biological fluids such as plasma and urine. The use of Clomiphene-d5 as an internal standard is a critical component of these advanced analytical methodologies, ensuring the reliability of the quantitative data.

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The development of a robust LC-MS/MS method for clomiphene analysis involves the careful optimization of both the chromatographic and mass spectrometric parameters to achieve the desired sensitivity, specificity, and throughput.

The successful separation of clomiphene isomers and their metabolites is paramount for accurate quantification. Reversed-phase chromatography is a commonly employed technique for this purpose.

Column Chemistry:

C18 columns are frequently utilized for the separation of clomiphene and its metabolites. For instance, a ZORBAX Eclipse plus C18 column (1.8 μm particle size) has been successfully used to separate (E)- and (Z)-isomers of clomiphene and their metabolites in human plasma nih.govresearchgate.net. Another study employed a YMC-Pack C18-AM column (3µm; 4.6 mm i.d × 50 mm) for chromatographic elution japsonline.comjapsonline.com.

The choice of column chemistry is critical for achieving the desired resolution between the closely related isomers and metabolites.

Mobile Phases:

A common mobile phase composition involves a gradient elution with a mixture of an aqueous component and an organic solvent, both typically containing a small percentage of an acid to improve peak shape and ionization efficiency.

For example, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is a widely used mobile phase system nih.govresearchgate.net. Another approach utilizes a mobile phase of methanol, acetonitrile, and 0.10% v/v formic acid in a 70:15:15 ratio for isocratic elution japsonline.comjapsonline.com. A mixture of methanol, water, and triethylamine (55:45:0.3), adjusted to a pH of 2.5 with phosphoric acid, has also been reported uspbpep.comimpactfactor.org.

Interactive Data Table: Chromatographic Conditions for Clomiphene Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | ZORBAX Eclipse plus C18 (1.8 µm) nih.govresearchgate.net | YMC-Pack C18-AM (3 µm) japsonline.comjapsonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water nih.govresearchgate.net | 0.10% v/v Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.govresearchgate.net | Methanol and Acetonitrile |

| Elution Type | Gradient nih.govresearchgate.net | Isocratic (70:15:15) japsonline.comjapsonline.com |

The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and specificity. This process, often referred to as "tuning," involves selecting the appropriate ionization mode and optimizing the parameters for ion generation, transmission, and detection.

Ionization: Positive electrospray ionization (ESI) is typically used for the analysis of clomiphene and its metabolites nih.govresearchgate.net.

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. It involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For clomiphene, a common transition is m/z 406.18 → 100.11 japsonline.comjapsonline.com. The specific transitions for the deuterated internal standard, Clomiphene-d5, would be shifted by 5 mass units.

Collision Energy: The collision energy is optimized to produce the most abundant and stable product ions for both the analyte and the internal standard. For example, a collision energy of 18 eV has been employed for clomiphene analysis japsonline.comjapsonline.com.

Interactive Data Table: Mass Spectrometric Parameters for Clomiphene

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.govresearchgate.net |

| Precursor Ion (m/z) | 406.18 japsonline.comjapsonline.com |

| Product Ion (m/z) | 100.11 japsonline.comjapsonline.com |

| Collision Energy (eV) | 18 japsonline.comjapsonline.com |

UHPLC-MS/MS offers several advantages over conventional LC-MS/MS, including higher resolution, faster analysis times, and increased sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm).

In the context of clomiphene analysis, UHPLC-MS/MS allows for high-throughput sample processing, which is particularly beneficial in clinical and research settings where large numbers of samples need to be analyzed researchgate.net. The enhanced separation efficiency of UHPLC is also advantageous for resolving the various isomers and metabolites of clomiphene from endogenous matrix components researchgate.net.

While LC-MS/MS is the predominant technique, GC-MS can also be employed for the analysis of clomiphene. However, due to the low volatility of clomiphene and its metabolites, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis science.govjfda-online.com.

Derivatization: Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (TMS) group gcms.cz. This process increases the volatility of the analytes.

A fast GC-MS method has been developed for the simultaneous determination of several anti-estrogenic agents, including clomiphene, in human urine after derivatization nih.govresearchgate.net.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves adding a known amount of an isotopically labeled internal standard, such as Clomiphene-d5, to the sample before any sample processing.

The deuterated internal standard behaves almost identically to the unlabeled analyte throughout the extraction, purification, and analysis processes nih.gov. Because the internal standard and analyte are nearly chemically identical, any losses during sample preparation will affect both compounds equally.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss. This makes IDMS, with Clomiphene-d5 as an internal standard, a powerful tool for the accurate quantification of clomiphene and its metabolites in complex biological matrices nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Sample Preparation and Matrix Considerations for Biological Samples

The accurate quantification of clomiphene and its metabolites in biological samples such as plasma, serum, and urine necessitates meticulous sample preparation. phenomenex.blog The primary goals are to isolate the target analytes from a complex biological matrix, eliminate interferences, and concentrate the sample to achieve the required sensitivity. phenomenex.blog The use of a deuterated internal standard like Clomiphene-d5 is integral to this process, as it is introduced at the beginning to account for analyte loss during the multi-step preparation and to correct for variations in analytical signals.

Two primary techniques dominate the extraction of clomiphene from biological fluids: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For clomiphene analysis in plasma, LLE has been performed using solvents such as methyl tertiary butyl ether (MTBE) and ethyl acetate. nih.govnih.gov This technique is effective for separating clomiphene from proteins and other hydrophilic components of the sample matrix.

Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. In SPE, the sample is passed through a solid sorbent packed in a cartridge, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For clomiphene and its metabolites, SPE cartridges like Oasis HLB (Hydrophilic-Lipophilic Balanced) have been used, which provide robust and reproducible extraction from complex matrices like urine. phenomenex.blog Some methods utilize SPE formats such as 96-well plates to increase throughput for a large number of samples. phenomenex.blog

Advanced Microextraction Techniques have also been applied to clomiphene analysis, offering advantages in terms of reduced solvent consumption and high enrichment factors. Hollow-fiber liquid-phase microextraction (HF-LPME) is one such technique where the analyte is extracted from the sample, through an organic solvent immobilized in the pores of a hollow fiber, and into a receiving phase inside the fiber. benthamdirect.comeurekaselect.comresearchgate.netnih.govresearchgate.net This method has been successfully used for the pre-concentration of clomiphene from plasma and urine. benthamdirect.comeurekaselect.comresearchgate.netnih.govresearchgate.net

In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix effect" is a significant challenge. It refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the biological matrix. nih.gov This effect can lead to inaccurate and unreliable quantification.

The most effective strategy to compensate for the matrix effect is the use of a stable isotope-labeled internal standard (SIL-IS), such as Clomiphene-d5. researchgate.netnih.govnih.govreddit.com Because Clomiphene-d5 is chemically identical to the unlabeled analyte (clomiphene), it co-elutes chromatographically and experiences the same ionization suppression or enhancement. reddit.com The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal fluctuation caused by the matrix effect is normalized, ensuring high accuracy and precision in quantification. researchgate.netnih.gov Studies developing LC-MS/MS methods for clomiphene and its metabolites explicitly incorporate deuterated analogs as internal standards to ensure the validity of the results. researchgate.netnih.govnih.gov

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability for LC. jfda-online.com While many modern LC-MS/MS methods can detect clomiphene directly, derivatization is sometimes employed to enhance sensitivity or improve the separation of its isomers and metabolites.

Two notable derivatization strategies for clomiphene-related compounds are:

Dansylation : Derivatization with dansyl chloride has been used to improve the separation and detection of clomiphene's hydroxy metabolites by ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS). researchgate.netresearchgate.net Dansyl chloride reacts with phenolic and amine groups, adding a bulky, easily ionizable group that can significantly enhance the mass spectrometric signal. researchgate.netresearchgate.netmdpi.com

Photochemical Derivatization : An innovative post-column derivatization technique involves passing the separated compounds through a reaction coil irradiated by a mercury lamp. This process induces a photo-oxidation reaction, converting the clomiphene isomers into highly fluorescent phenanthrene derivatives. nih.gov This on-the-fly derivatization dramatically increases the sensitivity for fluorescence detection. nih.gov

Method Validation Parameters for Deuterated Clomiphene Internal Standards

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. When using Clomiphene-d5 as an internal standard, key validation parameters are assessed to ensure the reliability of the quantitative data.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. In methods using an internal standard like Clomiphene-d5, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The relationship is typically evaluated by the coefficient of determination (R²), with a value of >0.99 indicating a strong linear fit. The calibration range must encompass the expected concentrations of the analyte in the samples being tested.

Table 1: Reported Calibration Ranges for Clomiphene Analysis

| Analytical Technique | Biological Matrix | Calibration Range |

|---|---|---|

| LC-MS/MS | Plasma | 12.5–500.0 ng/mL |

| HPLC-UV | Plasma | 5–1000 ng/mL |

| HPLC-UV | Plasma | 0.06–18 µg/mL |

| HPLC | Pharmaceutical Formulation | 10–50 µg/mL |

| HPLC | Pharmaceutical Formulation | 20–100 µg/mL |

| HPLC | Pharmaceutical Formulation | 1–200 µg/mL |

This table is interactive and allows for sorting and filtering of data.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ : The lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. This is often the lowest point on the calibration curve and is sometimes referred to as the Lower Limit of Quantification (LLOQ). impactfactor.org

The sensitivity of methods for clomiphene analysis varies significantly depending on the instrumentation and the complexity of the matrix. LC-MS/MS methods provide the highest sensitivity, which is crucial for bioanalytical studies where concentrations can be very low.

Table 2: Reported LOD and LOQ Values for Clomiphene Analysis

| Analytical Technique | Isomer(s) | Biological Matrix | LOD | LOQ / LLOQ |

|---|---|---|---|---|

| LC-MS | Enclomiphene (B195052) | Plasma | - | 7 pg/mL |

| LC-MS | Zuclomiphene (B94539) | Plasma | - | 35 pg/mL |

| LC-MS/MS | Metabolites | Plasma | - | 0.06–0.3 ng/mL |

| LC-MS | Not Specified | Plasma | 0.312 ng/mL | 2.31 ng/mL |

| HPLC-UV | Not Specified | Plasma | 1.50 ng/mL | 5 ng/mL |

| HPLC-UV | Not Specified | Plasma | 0.02 µg/mL | 0.06 µg/mL |

| HPLC | E-Clomiphene | Formulation | 0.2 µg/mL | 0.5 µg/mL |

| HPLC | Z-Clomiphene | Formulation | 0.5 µg/mL | 1 µg/mL |

This table is interactive and allows for sorting and filtering of data.

Accuracy and Precision Assessments (Intra-day and Inter-day Variability)

The accuracy and precision of an analytical method are fundamental performance characteristics that define its reliability. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels—low (LQC), medium (MQC), and high (HQC)—on the same day (intra-day) and on different days (inter-day). nih.gov

In methods utilizing Clomiphene-d5 as an internal standard, precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and accuracy is reported as the percentage of the nominal concentration or relative error (%RE). For bioanalytical methods, the acceptance criteria for precision are typically within ±15% RSD, while accuracy should be within ±15% of the nominal value. rsc.org

One study developing an LC-MS/MS method for clomiphene in plasma demonstrated excellent precision and accuracy. The intra-day precision (%RSD) ranged from 2.02% to 4.12%, with accuracy (%RE) between -3.25% and 4.79%. japsonline.comjapsonline.com The inter-day results were similarly robust, with precision values between 1.91% and 3.89% (%RSD) and accuracy ranging from -1.79% to 4.38% (%RE). japsonline.comjapsonline.com Another validation in rat plasma also found that both intra-day and inter-day assay values were within acceptable limits. rsc.org These findings underscore the effectiveness of using a stable isotope-labeled internal standard like Clomiphene-d5 to ensure reliable quantification across different analytical runs.

Table 1: Intra-day and Inter-day Accuracy and Precision Data for Clomiphene Quantification using a Stable Isotope-Labeled Internal Standard

| Parameter | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|

| Study 1 japsonline.com | LQC (35.0 ng/mL) | 4.12 | -3.25 | 3.89 | -1.79 |

| Study 1 japsonline.com | MQC (250.0 ng/mL) | 2.02 | 4.79 | 1.91 | 4.38 |

| Study 1 japsonline.com | HQC (375.0 ng/mL) | 3.86 | -2.85 | 3.54 | 3.56 |

Stability Studies of Clomiphene-d5 (Citrate) in Biological Matrices

The stability of an analyte and its internal standard in a given biological matrix is critical for ensuring the integrity of samples from collection through to final analysis. Stability studies are designed to evaluate how sample handling and storage conditions affect the concentration of the analyte. Since Clomiphene-d5 is structurally almost identical to clomiphene, it is expected to exhibit similar stability characteristics.

Stability is assessed under various conditions, including:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period reflecting the time samples might be left out during processing.

Long-Term Stability: Determines the maximum duration for which samples can be stored at a specified low temperature (e.g., -20°C or -80°C).

Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

In a comprehensive stability study for clomiphene in human plasma, the analyte was found to be stable under all tested conditions. japsonline.com The accuracy of the measurements for QC samples subjected to these conditions remained within acceptable regulatory limits, typically ranging from 93.64% to 103.84% of the nominal concentrations. japsonline.com This indicates that neither clomiphene nor its deuterated internal standard degrades significantly during standard sample storage and processing procedures, ensuring the reliability of the analytical results. japsonline.com

Table 2: Stability of Clomiphene in Human Plasma Under Various Storage Conditions

| Stability Condition | QC Level | Accuracy (Mean %) | Precision (%RSD) |

|---|---|---|---|

| Short-Term (Room Temp, 8 hours) japsonline.com | LQC | 103.84 | 3.11 |

| MQC | 98.54 | 1.58 | |

| HQC | 99.58 | 2.45 | |

| Freeze-Thaw (3 cycles) japsonline.com | LQC | 93.64 | 4.12 |

| MQC | 97.85 | 2.12 | |

| HQC | 101.24 | 3.58 | |

| Long-Term (-20°C, 30 days) japsonline.com | LQC | 101.25 | 3.89 |

| MQC | 99.54 | 1.98 | |

| HQC | 100.87 | 2.99 |

Isomeric Research and Differential Metabolic Fate of Clomiphene and Its Deuterated Analogs

Stereochemical Distinction and Biological Properties of Clomiphene Isomers (Zuclomiphene and Enclomiphene)

Clomiphene citrate (B86180) is not a single entity but a mixture of two stereoisomers: Zuclomiphene (B94539) (the cis-isomer) and Enclomiphene (B195052) (the trans-isomer). mensreproductivehealth.com These isomers exhibit profound differences in their biological activities, which are primarily dictated by their interaction with estrogen receptors. Enclomiphene functions predominantly as an estrogen receptor antagonist, meaning it blocks the effects of estrogen. dshs-koeln.de This antagonistic action in the hypothalamus is responsible for stimulating the release of gonadotropins, which is the intended therapeutic effect for which clomiphene is known. mensreproductivehealth.com

In stark contrast, Zuclomiphene acts as a weak estrogen receptor agonist, having more estrogen-like effects. dshs-koeln.de This agonistic activity does not contribute to the primary therapeutic goal and can counteract some of the beneficial effects of Enclomiphene. mensreproductivehealth.com

Perhaps the most significant distinction lies in their pharmacokinetic profiles, particularly their elimination half-lives. Enclomiphene is cleared from the body relatively quickly, with a half-life of approximately 10 hours. mensreproductivehealth.com Zuclomiphene, however, has a remarkably longer half-life, estimated to be between 30 to 50 days, which leads to its significant accumulation in the body over time with continued use. mensreproductivehealth.com Pharmaceutical preparations of clomiphene citrate typically contain a mixture of these isomers, often cited as approximately 38% Zuclomiphene and 62% Enclomiphene. mensreproductivehealth.com

Table 1: Comparative Properties of Clomiphene Isomers

| Property | Zuclomiphene | Enclomiphene |

|---|---|---|

| Stereochemistry | cis-isomer | trans-isomer |

| Biological Activity | Estrogen Receptor Agonist (Estrogenic) | Estrogen Receptor Antagonist (Anti-estrogenic) |

| Elimination Half-life | ~30-50 days (long, leads to accumulation) | ~10 hours (short, rapid clearance) |

| Typical % in Mixture | ~38% | ~62% |

Isomer-Specific Metabolic Pathway Investigations Using Clomiphene-d5 (Citrate)

Both clomiphene isomers undergo extensive Phase I metabolism, which involves chemical modifications to make the compounds more water-soluble for excretion. dshs-koeln.dedrughunter.com Key Phase I reactions include hydroxylation and N-dealkylation, and these pathways are stereospecific. dshs-koeln.denih.gov

Hydroxylation: This process, primarily mediated by cytochrome P450 enzymes like CYP2D6, adds a hydroxyl (-OH) group to the molecule. researchgate.netnih.govresearchgate.net For Enclomiphene, 4-hydroxy-enclomiphene is a major metabolite. dshs-koeln.de

N-Dealkylation: This reaction involves the removal of an ethyl group from the amine side chain. Metabolites such as (E)-N-desethylclomiphene are formed from Enclomiphene. nih.gov Further metabolism can lead to the formation of N,N-didesethyl and 4-hydroxy-N-desethyl metabolites. nih.gov

Zuclomiphene also undergoes similar Phase I reactions, including N-dealkylation and oxidation on its phenyl rings. dshs-koeln.de The biotransformation of Enclomiphene is generally more extensive and rapid, consistent with its shorter half-life. researchgate.net The use of Clomiphene-d5 allows for the precise quantification of these isomer-specific metabolites in plasma and urine. researchgate.net

Following Phase I reactions, the metabolites can undergo Phase II metabolism, where they are conjugated with polar molecules to further increase water solubility and facilitate elimination. drughunter.comresearchgate.net There appears to be a stereospecific difference in these conjugation pathways. Metabolites of Enclomiphene, such as 4-hydroxy-enclomiphene, are primarily excreted as glucuronide conjugates. dshs-koeln.dedshs-koeln.de In contrast, metabolites of Zuclomiphene may preferentially undergo sulfation. dshs-koeln.dedshs-koeln.de Analytical procedures often use enzymes like β-glucuronidase to cleave these conjugates before analysis, allowing for the measurement of total metabolite concentrations. dshs-koeln.de

Differential Elimination Kinetics of Clomiphene Isomers in Preclinical Models

Preclinical studies in various animal models have confirmed the stark differences in the elimination kinetics of the two clomiphene isomers. In studies involving male mice, the distinct effects of each isomer on reproductive tissues were linked to their different pharmacokinetic profiles. nih.gov Zuclomiphene's persistence was associated with negative effects on reproductive organs, while Enclomiphene showed positive effects on testosterone (B1683101) production without such issues, underscoring the impact of its more rapid clearance. nih.gov

Similarly, studies in baboons demonstrated that while both Enclomiphene and clomiphene citrate raised serum testosterone, Zuclomiphene did not. nih.gov Research in immature male rats also concluded that the isomers have different potencies and biological activities. nih.gov A pharmacokinetic study in patients provided quantitative data highlighting these differences. While both isomers reached a similar maximum plasma concentration (Cmax), the area under the curve (AUC), which represents total drug exposure over time, was dramatically different.

Table 2: Pharmacokinetic Parameters of Clomiphene Isomers Following a Single 50 mg Oral Dose

| Parameter | Zuclomiphene (Zu) | Enclomiphene (En) |

|---|---|---|

| Cmax (ng/mL) | 15 ± 41 | 15 ± 18 |

| tmax (h) | 7 ± 87 | 3 ± 68 |

| AUC (ng/mL·h) | 1289 ± 34 (over 456h) | 65 ± 35 (over 72h) |

Data from a study in patients with polycystic ovary syndrome. nih.gov

The extremely flat terminal elimination phase and long residence time for Zuclomiphene signify its extensive distribution and slow clearance from the body compared to Enclomiphene. nih.govresearchgate.net

Influence of Isomeric Composition on Analytical Detection Windows in Forensic and Environmental Contexts

The profound difference in the elimination half-lives of the clomiphene isomers directly impacts the analytical window of detection, a critical factor in forensic and anti-doping contexts. wada-ama.org Because Enclomiphene is cleared rapidly, it is detectable in urine for a much shorter period. Zuclomiphene, due to its very slow elimination and accumulation, persists in the body for an extended duration. mensreproductivehealth.com

In the context of sports anti-doping, where clomiphene is a prohibited substance, this difference is highly significant. dshs-koeln.de The urinary detection window for Zuclomiphene can range from 121 to over 261 days following administration. researchgate.net Consequently, Zuclomiphene and its metabolites are the primary long-term targets for detecting clomiphene abuse. ki-nd.deresearchgate.net

The isomeric composition also has relevance in environmental contexts, particularly concerning food contamination. Studies have shown that clomiphene administered to laying hens can lead to residues in eggs, with a preferential accumulation of the longer-lasting Zuclomiphene isomer. ki-nd.dewada-ama.org The consumption of such contaminated eggs can lead to adverse analytical findings in doping control tests. ki-nd.dewada-ama.org Therefore, sophisticated analytical methods that can distinguish the urinary patterns of different isomers and their metabolites are essential to differentiate between intentional doping and inadvertent exposure from a contaminated food source. nih.govresearchgate.net

Pharmacokinetic and Metabolic Investigations Utilizing Clomiphene D5 Citrate in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro models are crucial for predicting the metabolic fate of a drug in vivo. These systems, primarily utilizing liver-derived components, offer a controlled environment to study the biochemical transformations a drug candidate may undergo.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.commttlab.eunih.gov Incubating Clomiphene-d5 (citrate) with hepatic microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) allows for the determination of its intrinsic clearance and metabolic stability. bioivt.comyoutube.com These assays typically measure the rate of disappearance of the parent compound over time. mttlab.eu

Hepatocytes, the primary cells of the liver, offer a more comprehensive in vitro system as they contain both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) metabolizing enzymes. bioivt.comnuvisan.com Studies using hepatocyte suspensions or cultures can provide a more complete picture of clomiphene's metabolic profile, including the formation of various conjugated metabolites. bioivt.comnuvisan.com The metabolic stability data generated from these systems are essential for predicting the in vivo hepatic clearance of the drug. youtube.comnuvisan.com

Table 1: Comparison of In Vitro Hepatic Systems for Metabolic Studies

| Feature | Hepatic Microsomes | Hepatocytes |

| Enzyme Content | Primarily Phase I (CYP450) enzymes. bioivt.commttlab.eu | Both Phase I and Phase II enzymes. bioivt.com |

| Cellular Integrity | Subcellular fractions (vesicles). youtube.com | Intact cells. youtube.com |

| Primary Use | High-throughput screening for metabolic stability and CYP-mediated metabolism. nuvisan.com | Broader metabolic profiling, including conjugation reactions. bioivt.com |

| Endpoint | Rate of parent drug depletion to determine intrinsic clearance (Clint). youtube.com | Identification of a wider range of metabolites and overall metabolic fate. nuvisan.com |

Research has identified specific cytochrome P450 isoforms that are primarily responsible for the metabolism of clomiphene. CYP2D6 is a key enzyme in the biotransformation of clomiphene, particularly its (E)-isomer, enclomiphene (B195052). nih.govresearchgate.netoup.com This isoform is responsible for the formation of active metabolites, such as (E)-4-hydroxyclomiphene. oup.comnih.gov Studies using human liver microsomes have shown that the rate of enclomiphene metabolism correlates with the amount of CYP2D6 present. nih.gov Furthermore, the metabolism of enclomiphene is significantly inhibited by quinidine, a known CYP2D6 inhibitor. nih.gov

CYP3A4 also plays a role in clomiphene metabolism, although its contribution appears to be more significant for the (Z)-isomer, zuclomiphene (B94539). nih.gov While CYP3A4 can contribute to the de-ethylation of (E)-clomiphene, this effect is more pronounced in the presence of high concentrations of cytochrome b5. oup.com Other CYP isoforms, including CYP2C19, CYP2C8, and CYP3A5, have been implicated in the formation of (E)-desethylclomiphene to a lesser extent. oup.com

Table 2: Major CYP Isoforms Involved in Clomiphene Metabolism

| CYP Isoform | Primary Substrate (Isomer) | Major Metabolic Reaction | Key Findings |

| CYP2D6 | (E)-clomiphene (enclomiphene) nih.govnih.gov | 4-hydroxylation oup.com | Primarily responsible for the formation of the active metabolite (E)-4-hydroxyclomiphene. researchgate.netoup.com Metabolism is inhibited by quinidine. nih.gov |

| CYP3A4 | (Z)-clomiphene (zuclomiphene) nih.gov | N-de-ethylation oup.com | Contributes to the metabolism of (E)-clomiphene, particularly in the presence of cytochrome b5. oup.com |

| CYP2B6 | (E)-clomiphene (enclomiphene) | 4-hydroxylation | Contributes to the formation of (E)-4-hydroxyclomiphene. semanticscholar.org |

| CYP2C19, CYP2C8, CYP3A5 | (E)-clomiphene (enclomiphene) | N-de-ethylation | Minor contributors to the formation of (E)-desethylclomiphene. oup.com |

The use of advanced analytical techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has enabled the identification and structural characterization of numerous clomiphene metabolites in preclinical and clinical samples. rsc.orgnih.gov In addition to the well-known hydroxylated and N-desethylated metabolites, studies have identified several previously unreported metabolites. rsc.orgnih.gov

These include products of hydrogenation, leading to metabolites such as 3,4-dihydroxy-dihydro-clomiphene and 3,4-dihydroxy-dihydro-desethyl-clomiphene. nih.gov Other identified metabolites include a dimethoxylated derivative of clomiphene. rsc.orgresearchgate.net The structural elucidation of these metabolites is achieved through the analysis of their mass spectral fragmentation patterns. rsc.orgdshs-koeln.de The identification of these various metabolic pathways provides a more comprehensive understanding of the biotransformation of clomiphene.

Table 3: Selected Identified Metabolites of Clomiphene

| Metabolite | Method of Identification | Metabolic Pathway |

| (E)-4-hydroxyclomiphene | Mass Spectrometry oup.com | Hydroxylation |

| (E)-4-hydroxy-N-desethylclomiphene | Mass Spectrometry oup.com | Hydroxylation, N-de-ethylation |

| (E)-N-desethylclomiphene | Mass Spectrometry oup.com | N-de-ethylation |

| 3,4-dihydroxy-dihydro-clomiphene | LC-QTOF-MS nih.gov | Hydrogenation, Dihydroxylation |

| 3,4-dihydroxy-dihydro-desethyl-clomiphene | LC-QTOF-MS nih.gov | Hydrogenation, Dihydroxylation, N-de-ethylation |

| Dimethoxylated clomiphene | LC-QTOF-MS rsc.orgresearchgate.net | Dihydroxylation, Dimethylation |

| 3-methoxy-4-hydroxy-enclomiphene | LC/MS/MS dshs-koeln.de | Hydroxylation, Methylation |

Animal Model Pharmacokinetic Studies

Animal models are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system. The use of Clomiphene-d5 (citrate) in these studies allows for accurate quantification of the drug and its metabolites in various biological matrices.

Radiolabeled studies have shown that clomiphene citrate (B86180) is readily absorbed after oral administration. nih.govdrugbank.com Following absorption, the drug undergoes extensive metabolism, as evidenced by the numerous metabolites identified. ki-nd.de The primary routes of elimination are through the feces and, to a lesser extent, the urine. nih.govdrugbank.com Early studies indicated that approximately 42% of an orally administered dose is excreted in the feces and about 8% in the urine. nih.govdrugbank.com The zuclomiphene isomer has a notably longer half-life than enclomiphene and can persist in the body for over a month. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a tool that can be used to simulate and predict the ADME properties of clomiphene and its metabolites in various scenarios, including potential drug-drug and drug-gene interactions. researchgate.netmdpi.com

While specific tissue distribution studies using Clomiphene-d5 (citrate) are not extensively detailed in the provided search results, the pharmacological effects of clomiphene in animal models provide insights into its distribution. For instance, studies in mice have investigated the direct effects of clomiphene citrate on the endometrium, indicating its distribution to uterine tissue. nih.gov The long half-life of the zuclomiphene isomer suggests potential for accumulation in certain tissues with prolonged use. nih.gov Further studies utilizing Clomiphene-d5 (citrate) would be beneficial to quantitatively determine the tissue distribution and potential for accumulation of the parent drug and its metabolites in various organs and tissues in preclinical animal models.

Excretion Pathway Elucidation (e.g., Biliary, Renal)

Studies investigating the excretion of clomiphene have demonstrated that the primary route of elimination is through the feces, indicating significant biliary excretion. wikipedia.orgnih.govdrugbank.com Early research involving radiolabeled clomiphene citrate in humans revealed that approximately 42% of the administered dose is excreted in the feces, while about 8% is eliminated in the urine. nih.govdrugbank.comnih.gov

In preclinical studies using rat models, the importance of the biliary-fecal route has been further substantiated. Following oral administration of clomiphene, 4-hydroxyclomiphene was identified as the exclusive detectable elimination product in fecal extracts. nih.gov Notably, neither the parent drug nor any other metabolites were detected in the urine of these animals, underscoring the predominance of biliary excretion in this preclinical model. nih.gov

| Excretion Pathway | Preclinical Model/Species | Key Findings | Metabolites Identified |

| Biliary/Fecal | Human | Major route of elimination (approx. 42% of dose). nih.govdrugbank.comnih.gov | Not specified in detail in human fecal studies. |

| Rat | Predominant route of excretion. nih.gov | 4-hydroxyclomiphene (sole detectable metabolite). nih.gov | |

| Renal | Human | Minor route of elimination (approx. 8% of dose). nih.govnih.gov | Hydroxyclomiphene, Hydroxymethoxyclomiphene. researchgate.netdshs-koeln.de |

| Rat | No detectable urinary elimination of parent drug or metabolites. nih.gov | None detected. nih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These models integrate physiological and anatomical data with compound-specific physicochemical properties to predict drug concentrations in various tissues and organs over time. mdpi.com For a drug like clomiphene with a complex metabolic profile involving multiple cytochrome P450 enzymes, PBPK modeling is particularly valuable for understanding and predicting its pharmacokinetic behavior. nih.govmdpi.com

The incorporation of data from studies utilizing Clomiphene-d5 (citrate) can significantly enhance the accuracy and predictive power of PBPK models. Stable isotope-labeled compounds provide high-quality data that can be used to refine key model parameters. The use of deuterated internal standards in analytical methods allows for highly sensitive and specific quantification of the drug and its metabolites, which is crucial for building robust pharmacokinetic models. nih.gov

| PBPK Model Parameter | Contribution from Clomiphene-d5 Data | Impact on Model Accuracy |

| Systemic Clearance (CL) | Direct and precise measurement of the rate of drug removal from the body. | More accurate prediction of overall drug exposure (AUC). |

| Metabolic Clearance (CLmet) | Quantitative assessment of the contribution of different metabolic pathways. | Improved prediction of drug-drug interactions and the influence of genetic polymorphisms. |

| Formation Rate of Metabolites | Accurate determination of the kinetics of metabolite formation. | Enhanced understanding of the role of active metabolites in the drug's overall effect. |

| Bioavailability (F) | More precise estimation of the fraction of the drug that reaches systemic circulation. | Better prediction of plasma concentrations following oral administration. |

Mechanistic and Receptor Interaction Research with Deuterated Clomiphene Analogs

Estrogen Receptor Binding Kinetics and Affinity Studies (in vitro focus)

However, extensive research on the non-deuterated parent compound, clomiphene citrate (B86180), provides a foundational understanding of its interaction with estrogen receptors. Clomiphene citrate is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic (agonist) and antiestrogenic (antagonist) properties depending on the target tissue. It is composed of two geometric isomers, enclomiphene (B195052) and zuclomiphene (B94539), which possess distinct pharmacodynamic profiles.

Competitive Binding Assays Using Clomiphene-d5 (Citrate)

Specific data from competitive binding assays utilizing Clomiphene-d5 (citrate) to determine its binding affinity for estrogen receptors (ERα and ERβ) are not available in the current body of scientific literature. Such assays would typically involve competing the deuterated compound against a radiolabeled estrogen, such as [3H]-estradiol, to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).

For the non-deuterated clomiphene, competitive binding assays have established its ability to compete with estradiol (B170435) for binding to estrogen receptors. The differing affinities of its isomers, enclomiphene and zuclomiphene, contribute to its mixed agonist/antagonist profile.

Assessment of Isomer-Specific Receptor Interactions

There is no published research that specifically assesses the isomer-specific receptor interactions of deuterated enclomiphene (enclomiphene-d5) and deuterated zuclomiphene (zuclomiphene-d5).

Studies on the non-deuterated isomers have demonstrated that enclomiphene and zuclomiphene interact differently with estrogen receptors. Enclomiphene is generally considered to be the more potent antiestrogenic isomer, while zuclomiphene exhibits more estrogenic activity. nih.gov This difference in activity is attributed to their distinct conformations which influence how they bind to the ligand-binding domain of the estrogen receptor and subsequently modulate receptor conformation and interaction with co-regulatory proteins. In some contexts, zuclomiphene is considered the more active isomer. guidetopharmacology.org

Ligand-Receptor Interaction Modeling and Simulation

Specific molecular modeling and simulation studies focusing on the interaction between Clomiphene-d5 (citrate) and the estrogen receptor are not documented in the scientific literature. Computational studies are valuable tools for predicting the binding mode and affinity of ligands to their receptors. Such studies for Clomiphene-d5 would involve creating a 3D model of the ligand and docking it into the ligand-binding pocket of the estrogen receptor to analyze potential interactions.

Molecular modeling of non-deuterated SERMs, including clomiphene, has provided insights into how these molecules interact with the estrogen receptor's ligand-binding domain. These models help to explain the structural basis for their tissue-selective agonist and antagonist activities. The specific orientation and interactions of the ligand within the binding pocket can influence the recruitment of coactivators or corepressors, leading to different downstream effects.

Cellular Signaling Pathway Investigations in Model Systems

There is a lack of research investigating the specific effects of Clomiphene-d5 (citrate) on cellular signaling pathways in model systems. Such studies would typically involve treating cell lines (e.g., breast cancer cell lines like MCF-7) with the deuterated compound and observing its effects on pathways known to be modulated by estrogen receptor signaling, such as the MAPK/Erk pathway.

For the non-deuterated clomiphene citrate, studies have shown that it can influence various signaling pathways. For instance, in breast cancer cells, clomiphene citrate has been shown to induce phosphorylation of Erk1/2, which is a key component of the MAPK signaling pathway. nih.gov The activation of such pathways can lead to diverse cellular responses, including proliferation and apoptosis. nih.gov Clomiphene citrate's effects are complex and can be dependent on the specific cell type and the presence or absence of endogenous estrogens.

Gene Expression Modulation Studies in Relevant Cell Lines or Animal Tissues

There are no available studies that have specifically examined the modulation of gene expression by Clomiphene-d5 (citrate) in any cell lines or animal tissues. These studies would typically utilize techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-Seq) to identify changes in the expression of estrogen-responsive genes after treatment with the deuterated compound.

Research on non-deuterated clomiphene citrate has demonstrated its ability to modulate the expression of estrogen-responsive genes. As a SERM, its effect on gene expression is tissue-specific. In some tissues, it can mimic the effect of estrogen and activate the transcription of estrogen-responsive genes, while in other tissues, it can block the action of estrogen and inhibit gene expression. For example, in a human endometrial cancer cell line, clomiphene citrate has been shown to down-regulate the expression of estrogen receptor-α (ERα) protein. nih.gov

Applications of Clomiphene D5 Citrate in Specialized Preclinical and Analytical Research

Biomarker Quantification and Validation in Non-Clinical Studies

In preclinical research and analytical chemistry, the accurate quantification of biomarkers and drug compounds in complex biological matrices like plasma, urine, or tissue is fundamental. Clomiphene-d5 (citrate) serves as an ideal internal standard for the quantification of unlabeled (or "native") clomiphene and its metabolites. sigmaaldrich.com

When using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a substance added in a known quantity to every sample, calibrator, and quality control sample. sigmaaldrich.comnih.gov Because the stable isotope-labeled standard, Clomiphene-d5, has nearly identical physicochemical properties to the native clomiphene, it behaves similarly during the entire analytical process, including sample extraction, cleanup, and ionization in the mass spectrometer. sigmaaldrich.com

The key advantages of using Clomiphene-d5 as an internal standard include:

Correction for Sample Loss: It accurately accounts for any loss of the target analyte during sample preparation and extraction steps. sigmaaldrich.com

Minimization of Matrix Effects: It compensates for variations in signal suppression or enhancement caused by other components in the biological matrix. sigmaaldrich.com

Improved Accuracy and Precision: By normalizing the response of the native analyte to the response of the labeled standard, the method's accuracy and reproducibility are significantly enhanced. sigmaaldrich.com

This application is crucial for developing and validating robust bioanalytical methods required in pharmacokinetic studies, where researchers measure the absorption, distribution, metabolism, and excretion of clomiphene. nih.govresearchgate.net

Inter-Species Metabolic Comparison Studies Using Deuterated Tracers

Deuterated compounds like Clomiphene-d5 (citrate) are powerful tracers for elucidating and comparing metabolic pathways across different species. When an organism is administered a deuterated drug, its metabolites will retain the deuterium (B1214612) label, creating a distinct isotopic pattern that can be tracked by high-resolution mass spectrometry. medchemexpress.com This allows researchers to differentiate drug-derived metabolites from endogenous compounds, simplifying metabolite identification. researchgate.netresearchgate.net

Research has shown that clomiphene metabolism can vary between species. For instance, in vitro studies using rat liver microsomes identified the formation of 4-hydroxy-, N-desethyl-, and N-oxide metabolites. nih.gov In contrast, studies with rabbit microsomes only detected the 4-hydroxy- and N-desethyl- metabolites, highlighting a species-specific difference in metabolic pathways. nih.gov Human metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of active metabolites like (E)-4-hydroxy-clomiphene. researchgate.netmdpi.com

By using Clomiphene-d5, researchers can conduct parallel studies in different animal models (e.g., rats, mice, primates) and compare the resulting metabolite profiles to human data. This is critical in preclinical drug development to determine which animal model most accurately reflects human metabolism and to better predict the drug's behavior and potential efficacy in humans.

Research in Environmental and Food Contamination Source Elucidation

Clomiphene-d5 (citrate) plays a vital role in the development of sensitive methods to detect and quantify clomiphene as a contaminant in food and to support forensic and anti-doping investigations.

There are concerns that clomiphene may be used illicitly in the farming industry to enhance the egg production rate of laying hens. dshs-koeln.denih.gov This practice can lead to the presence of clomiphene residues in eggs and poultry meat, posing a potential risk of unintentional consumption by humans. dshs-koeln.denih.govwada-ama.org In this context, highly sensitive analytical methods are required to monitor the food supply.

Researchers have developed and validated methods using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to detect and quantify these residues. dshs-koeln.denih.gov In these methods, Clomiphene-d5 is used as an internal standard to ensure accurate measurement. ki-nd.de A study involving the oral administration of clomiphene citrate (B86180) to laying hens found significant transfer of the drug into eggs and muscle tissue. dshs-koeln.denih.gov The consumption of just two such contaminated eggs was shown to be sufficient to cause a positive result in a sensitive doping control test. wada-ama.orgresearchgate.net

| Product | Detected Concentration Range | Method Limit of Quantification (LOQ) |

|---|---|---|

| Whole Egg | 10–20 µg per egg | 1 µg/kg |

| Chicken Thigh Muscle | Up to 150 µg/kg | 1 µg/kg |

| Chicken Breast Muscle | Up to 36 µg/kg | 1 µg/kg |

Clomiphene is classified as a Hormone and Metabolic Modulator and is prohibited at all times for athletes under the World Anti-Doping Agency (WADA) code. sportintegrity.gov.aunih.gov It is misused in sports, particularly by male athletes, to stimulate the production of endogenous testosterone (B1683101), which can enhance performance. nih.govtriathlete.com Consequently, anti-doping laboratories must employ highly sensitive and specific methods to detect its presence in athletes' biological samples.

Clomiphene-d5 (citrate) is an essential component in these anti-doping methodologies. ki-nd.denih.gov It is used as an internal standard in LC-MS/MS methods to confirm the presence and ensure the accurate quantification of clomiphene in urine, hair, and nail samples. nih.govresearchgate.net The use of a stable isotope-labeled standard is critical for the rigor and reliability of these tests, as a positive finding can have severe consequences for an athlete's career. sigmaaldrich.comresearchgate.net

Research has focused on developing methods capable of detecting even a single dose of clomiphene over long periods. One such study demonstrated the detection of clomiphene in hair and nail clippings months after a single 50 mg dose, using Clomiphene-d5 as the internal standard to validate the method. nih.gov The issue of food contamination has also prompted research into methods that can differentiate between unintentional ingestion from contaminated eggs and intentional doping, often by analyzing the specific patterns and ratios of clomiphene metabolites. ki-nd.denih.gov

| Parameter | Value | Matrix |

|---|---|---|

| Linearity | 1–500 pg/mg | Hair and Nail Clippings |

| Limit of Detection (LOD) | 0.3 pg/mg | Hair and Nail Clippings |

| Limit of Quantification (LOQ) | 1 pg/mg | Hair and Nail Clippings |

Future Directions and Emerging Research Avenues for Clomiphene D5 Citrate

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

The integration of Clomiphene-d5 (citrate) into advanced omics technologies, particularly metabolomics and lipidomics, is pivotal for achieving high-quality quantitative data. These fields analyze a vast number of small molecules in biological systems, and the complexity of these samples necessitates robust analytical methods.

Stable isotope-labeled compounds like Clomiphene-d5 are considered the gold standard for internal standards in quantitative mass spectrometry. hilarispublisher.comtexilajournal.com Their chemical and physical properties are nearly identical to the unlabeled analyte, meaning they behave similarly during sample extraction, derivatization, and chromatographic separation. researchgate.net This co-elution compensates for variations in sample preparation and potential matrix effects, where other components in a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. texilajournal.com

In metabolomics and lipidomics studies, which aim to identify biomarkers and understand disease pathways, the precision afforded by deuterated internal standards is indispensable. nih.gov By adding a known amount of Clomiphene-d5 to a sample, researchers can accurately quantify the endogenous levels of clomiphene and its metabolites, thereby providing reliable data for constructing metabolic profiles and interpreting biological outcomes.

Table 1: Role of Deuterated Standards in Omics

| Feature | Function in Omics (Metabolomics/Lipidomics) | Benefit |

| Chemical Similarity | Mimics the behavior of the unlabeled analyte during sample processing and analysis. researchgate.net | Corrects for analyte loss during extraction and purification. |

| Mass Difference | Easily distinguished from the unlabeled analyte by the mass spectrometer. | Allows for simultaneous detection and precise quantification. |

| Co-elution | Elutes at the same chromatographic retention time as the analyte. texilajournal.com | Compensates for matrix effects (ion suppression/enhancement). texilajournal.com |

| Accuracy | Enables precise quantification through isotope dilution methods. nih.gov | Provides high-quality, reliable data crucial for biomarker discovery and pathway analysis. |

Development of Novel and High-Throughput Analytical Methodologies

The demand for faster and more efficient analytical methods in drug discovery and clinical monitoring has driven the development of high-throughput screening (HTS) techniques. nih.govembopress.org Clomiphene-d5 (citrate) is integral to the evolution of these methodologies for the analysis of clomiphene and other SERMs.

Modern analytical platforms, such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), offer significantly reduced run times and increased sensitivity compared to traditional HPLC methods. mdpi.com In these rapid analyses, the use of a stable isotope-labeled internal standard like Clomiphene-d5 is crucial for maintaining data integrity and accuracy.

Furthermore, automation in sample preparation is a key component of high-throughput analysis. nih.gov Automated solid-phase extraction (SPE) systems can process numerous samples with minimal human intervention, reducing variability and increasing throughput. thermofisher.comaurora-instr.com These systems are used to extract and concentrate analytes from complex matrices like blood or urine before analysis. thermofisher.comnih.gov The inclusion of Clomiphene-d5 at the beginning of this automated process allows for the correction of any variability introduced during the multi-step extraction procedure, ensuring that the final quantitative result is accurate and reproducible across large batches of samples.

Expanding Applications in Non-Traditional Biological Matrices and Environmental Samples

While blood and urine are conventional matrices for drug monitoring, there is growing interest in analyzing non-traditional matrices that can provide different information, such as long-term exposure history. Clomiphene-d5 (citrate) is facilitating the development of validated methods for these novel applications.

Keratinous matrices like hair and nails are of particular interest as they can sequester drugs for extended periods, offering a longer window of detection than blood or urine. nih.gov Recent studies have successfully developed and validated LC-MS/MS methods to detect and quantify clomiphene in hair and nail clippings, demonstrating that a single therapeutic dose can be detected for months. nih.govnih.gov In these studies, Clomiphene-d5 was employed as the internal standard to ensure accurate quantification at very low concentrations (picograms per milligram). nih.gov This has significant implications for forensic toxicology and anti-doping analysis, where establishing a history of use is critical. nih.govresearchgate.net

The environmental fate of pharmaceuticals is another area of expanding research. SERMs, including clomiphene, can enter aquatic environments through wastewater. Monitoring their presence is important for understanding potential ecological impacts. The development of sensitive analytical methods to detect these compounds in environmental samples like water and soil would rely on stable isotope-labeled standards such as Clomiphene-d5 for accurate quantification at trace levels.

Table 2: Clomiphene Detection in Various Matrices

| Biological Matrix | Detection Window | Application | Role of Clomiphene-d5 |

| Plasma/Urine | Short-term (days to weeks) | Clinical monitoring, Pharmacokinetics | Internal standard for accurate quantification. |

| Hair | Long-term (months to years) | Forensic toxicology, Anti-doping. nih.gov | Internal standard for trace-level quantification. nih.gov |

| Nails | Long-term (months) | Forensic toxicology, Anti-doping. nih.govresearchgate.net | Internal standard for precise measurement. nih.gov |

| Environmental Samples | Variable | Ecological impact assessment | Essential for accurate trace analysis. |

Role in Understanding Drug-Gene and Drug-Drug Interactions in Preclinical Models

Clomiphene-d5 (citrate) plays a crucial, albeit indirect, role in elucidating drug-gene and drug-drug interactions through its use in pharmacokinetic (PK) studies. The data from these studies are foundational for developing Physiologically Based Pharmacokinetic (PBPK) models. nih.gov

PBPK modeling is a computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in different populations and scenarios. researchgate.netresearchgate.net To build a reliable PBPK model, high-quality in vivo PK data is essential. Clomiphene-d5, as an internal standard, ensures the accuracy of the concentration-time data collected from preclinical and clinical studies. alfa-chemistry.comresearchgate.net

Research has shown that clomiphene metabolism is significantly influenced by genetic polymorphisms in the cytochrome P450 enzyme CYP2D6. nih.govnih.gov Individuals with different CYP2D6 genotypes metabolize clomiphene into its active metabolites at different rates, affecting exposure and response. nih.gov PBPK models, built using precise PK data, can simulate these drug-gene interactions. Similarly, these models can predict drug-drug interactions, such as when a co-administered drug inhibits or induces the activity of CYP2D6 or CYP3A4, another key enzyme in clomiphene metabolism. nih.govnih.gov The ability to accurately predict these interactions is vital for personalizing medicine and ensuring drug safety.